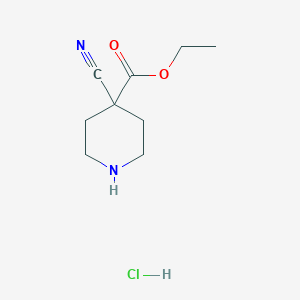

Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride

Übersicht

Beschreibung

Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C9H15ClN2O2 and a molecular weight of 218.68 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with ethyl cyanoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, followed by acidification to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet the required specifications for pharmaceutical and research applications .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride can be compared with other similar compounds, such as:

Ethyl 4-piperidinecarboxylate: Lacks the cyano group, resulting in different reactivity and applications.

4-Cyanopiperidine: Does not have the ethyl ester group, affecting its solubility and chemical behavior.

Piperidine derivatives: Various derivatives with different substituents can exhibit unique properties and uses.

This compound stands out due to its specific combination of functional groups, making it a valuable compound in research and industrial applications.

Biologische Aktivität

Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride (ECPH) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, enzyme interactions, and therapeutic applications based on diverse research findings.

- Molecular Formula : C₉H₁₅ClN₂O₂

- Molecular Weight : 218.68 g/mol

- Structure : ECPH features a piperidine ring with a cyanide group and an ethyl ester functional group, which enhances its solubility and reactivity in biological systems.

The biological activity of ECPH is primarily attributed to its interaction with various biological macromolecules, including proteins and enzymes. Preliminary studies suggest that it may function as an inhibitor of certain enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis in the liver.

Potential Mechanisms:

- Enzyme Inhibition : ECPH has shown potential in inhibiting specific enzymes involved in metabolic pathways. Its structural similarity to other piperidine derivatives allows it to modulate enzyme activity effectively.

- Receptor Interaction : The compound may act as a ligand for various receptors, influencing signal transduction pathways. This interaction can lead to diverse physiological effects depending on the target receptor.

Enzyme Inhibition

Research indicates that ECPH can inhibit several enzymes, which may have implications for drug development:

- Cytochrome P450 Inhibition : ECPH's ability to inhibit cytochrome P450 enzymes can affect the metabolism of other drugs, potentially leading to drug-drug interactions.

- Other Enzymatic Targets : Further studies are needed to identify additional enzymes affected by ECPH and the implications for therapeutic applications.

Receptor Modulation

ECPH's interaction with receptors is an area of active research:

- Potential as a CNS Modulator : Similar compounds have been studied for their effects on central nervous system (CNS) receptors, suggesting that ECPH could also exhibit neuroactive properties .

- Selectivity Profile : Initial findings indicate that ECPH may selectively interact with certain receptors, which could lead to fewer side effects compared to non-selective compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of ECPH and related compounds:

- Pharmacological Assessment : In vitro studies demonstrated that ECPH exhibits significant inhibitory effects on specific enzymes, indicating its potential utility in pharmacotherapy.

- Behavioral Studies : Research involving animal models has suggested that compounds structurally related to ECPH may influence behavior by modulating neurotransmitter systems, although direct studies on ECPH are still limited .

- Comparative Analysis : When compared to similar compounds like 4-cyanopiperidine and ethyl 4-piperidinecarboxylate, ECPH exhibited unique properties that warrant further exploration in drug design and development.

Applications in Drug Development

ECPH is being explored for its potential applications in several areas:

- Medicinal Chemistry : The compound serves as a valuable intermediate in the synthesis of novel pharmaceuticals due to its unique structural properties and biological activities.

- Therapeutic Potential : Ongoing research aims to elucidate the therapeutic applications of ECPH in treating various conditions, particularly those related to metabolic disorders and CNS-related diseases .

Eigenschaften

IUPAC Name |

ethyl 4-cyanopiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.ClH/c1-2-13-8(12)9(7-10)3-5-11-6-4-9;/h11H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMPLZLHGNPJTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.